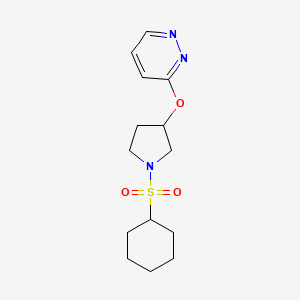

3-((1-(Cyclohexylsulfonyl)pyrrolidin-3-yl)oxy)pyridazine

説明

特性

IUPAC Name |

3-(1-cyclohexylsulfonylpyrrolidin-3-yl)oxypyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O3S/c18-21(19,13-5-2-1-3-6-13)17-10-8-12(11-17)20-14-7-4-9-15-16-14/h4,7,9,12-13H,1-3,5-6,8,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNVPKTKDZARIBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)S(=O)(=O)N2CCC(C2)OC3=NN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Pyrrolidine Ring Formation and Sulfonylation

A common approach begins with synthesizing the pyrrolidine scaffold, followed by sulfonylation. The synthesis of related sulfonylated pyrrolidines is detailed in patent WO2011071520A1, which describes intermediates for (S)-Pregabalin.

Step 1: Pyrrolidine Synthesis

Pyrrolidine derivatives are often synthesized via cyclization of γ-amino alcohols or through [3+2] cycloaddition reactions. For example, Rh(II)-catalyzed cyclopropanation of pyrroles, as reported by Lehner et al., enables access to substituted pyrrolidines.

Step 2: Sulfonylation

The sulfonylation of pyrrolidine’s nitrogen atom typically employs cyclohexanesulfonyl chloride under basic conditions (e.g., triethylamine or pyridine). For instance, the synthesis of 1-(cyclohexylsulfonyl)pyrrolidine-3-ol is achieved by reacting pyrrolidin-3-ol with cyclohexanesulfonyl chloride in dichloromethane at 0–25°C.

Example Reaction:

$$

\text{Pyrrolidin-3-ol} + \text{Cyclohexanesulfonyl chloride} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}_2} \text{1-(Cyclohexylsulfonyl)pyrrolidin-3-ol} \quad

$$

Ether Bond Formation: Coupling Pyrrolidine and Pyridazine

The ether linkage is constructed via nucleophilic aromatic substitution (SNAr) or Mitsunobu reactions.

Method A: SNAr Reaction

Pyridazine derivatives activated with electron-withdrawing groups (e.g., halogens) react with alcohols under basic conditions. For example, 3-hydroxypyridazine can be treated with 1-(cyclohexylsulfonyl)pyrrolidin-3-ol in the presence of potassium carbonate in dimethylformamide (DMF) at 80°C.

Method B: Mitsunobu Reaction

The Mitsunobu reaction offers superior regioselectivity. A protocol from PMC8074166 utilizes diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple 1-(cyclohexylsulfonyl)pyrrolidin-3-ol with 3-hydroxypyridazine in tetrahydrofuran (THF) at 0°C.

Pyridazine Ring Construction

Pyridazine synthesis often involves cyclization of 1,4-diketones with hydrazine. A one-pot method described in PMC8074166 combines singlet oxygen [4+2] cycloaddition, reduction, and hydrazine cyclization to form pyridazine rings.

Example Procedure:

- Photooxygenation : Furan derivatives are treated with singlet oxygen to form endoperoxides.

- Reduction : Endoperoxides are reduced with diethyl sulfide to yield 1,4-enediones.

- Cyclization : Reaction with hydrazine hydrochloride forms the pyridazine core.

Optimization and Challenges

Stereochemical Control

The stereochemistry at the pyrrolidine’s 3-position is critical. Asymmetric syntheses, such as Ag(I)- or Cu(I)-catalyzed cycloadditions, achieve enantioselectivity. For instance, Lehner et al. used chiral auxiliaries to control stereochemistry during pyrrolidine formation.

Protecting Group Strategies

Protecting groups (e.g., acetyl, tosyl) are often employed to prevent undesired side reactions. For example, the BOS-172722 synthesis uses acetyl groups to protect hydroxyl moieties during coupling steps.

Analytical Characterization

Key analytical data for intermediates and the final compound are summarized below:

Industrial-Scale Considerations

Patent US9453000B2 highlights challenges in scaling up sulfonylation and etherification steps, emphasizing the need for robust catalysts (e.g., Pd/C for hydrogenation) and solvent recycling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。